molecular formula C14H17N5 B6448166 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2549051-47-8

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No.: B6448166
CAS No.: 2549051-47-8
M. Wt: 255.32 g/mol
InChI Key: CSWLGXLNWCKPJE-UHFFFAOYSA-N
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Description

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core linked to an azetidine ring via a methylene bridge, with a substituted imidazole moiety. Its structural complexity—combining pyrimidine, azetidine, and imidazole rings—implies unique electronic and steric properties compared to simpler analogs.

Properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-2-12-13(3-1)16-9-17-14(12)19-7-11(8-19)6-18-5-4-15-10-18/h4-5,9-11H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWLGXLNWCKPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated precursors, nucleophiles, and catalysts to facilitate ring formation and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the imidazole or azetidine rings .

Scientific Research Applications

1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Azetidine-Imidazole Derivatives

The compound shares structural motifs with Baricitinib (a JAK inhibitor), which contains a pyrrolo[2,3-d]pyrimidine core linked to an azetidine ring and an imidazole derivative. Key differences include:

  • Core heterocycle: Baricitinib uses a pyrrolo[2,3-d]pyrimidine (7H-pyrrolo[2,3-d]pyrimidin-4-yl), whereas the target compound employs a cyclopenta[d]pyrimidine.
  • Substituents : Baricitinib includes an ethylsulfonyl group and acetonitrile, enhancing solubility and target engagement, while the target compound lacks these polar groups, suggesting lower bioavailability .

Table 1: Structural and Molecular Comparison

Property Target Compound Baricitinib
Core Structure Cyclopenta[d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Molecular Weight (g/mol) ~325 (estimated) 371.42
Key Functional Groups Azetidine-methyl-imidazole Azetidine-ethylsulfonyl-acetonitrile
Pharmacological Target Not reported JAK1/JAK2
Benzo[d]imidazole-Pyrimidine Hybrids

Compounds like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate () share the pyrimidine-imidazole linkage but lack the cyclopenta[d]pyrimidine and azetidine rings. The benzo[d]imidazole moiety in these hybrids enhances aromatic stacking interactions, whereas the azetidine in the target compound may improve conformational flexibility for target binding .

GLP1 Receptor Activators

Patent EP 2024/0021 () describes imidazole derivatives with piperidine and fluorophenyl groups as GLP1 activators. While these compounds share the imidazole scaffold, their substitution patterns (e.g., chloro-fluorophenyl, dioxolane) target metabolic pathways distinct from the kinase or GPCR modulation suggested for the cyclopenta[d]pyrimidine core .

Research Findings and Gaps

  • Biological Activity: No direct studies on the target compound exist.
  • Computational Predictions : DFT studies on similar compounds () highlight the importance of electron-withdrawing groups (e.g., methoxy, methyl) on pyrimidine rings for stability. The cyclopenta[d]pyrimidine’s electron-rich core may necessitate substituent optimization for drug-likeness .

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